N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(4-nitrophenyl)ethanediamide
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Description
N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(4-nitrophenyl)ethanediamide is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Isoquinoline derivatives, including compounds with structural similarities to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide, have been a subject of interest due to their diverse pharmacological properties. One study describes the synthesis of isoquinoline alkaloids, highlighting their significance in developing therapeutic agents with potential anti-inflammatory, analgesic, and anticancer activities (Azamatov et al., 2023). The synthesis methods often involve one-pot, multi-component reactions that allow for the efficient generation of these complex molecules, emphasizing their utility in medicinal chemistry.
Potential Therapeutic Applications
Isoquinoline derivatives exhibit a wide range of biological activities. For example, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their local anesthetic activity and potential as anticancer agents, with some showing significant efficacy in preclinical models (Ruchelman et al., 2004). This suggests that N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide could also have promising therapeutic applications, given its structural similarity to these compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-30(2)23-11-7-20(8-12-23)25(31-16-15-19-5-3-4-6-21(19)18-31)17-28-26(33)27(34)29-22-9-13-24(14-10-22)32(35)36/h3-14,25H,15-18H2,1-2H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOZZZFMKTVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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